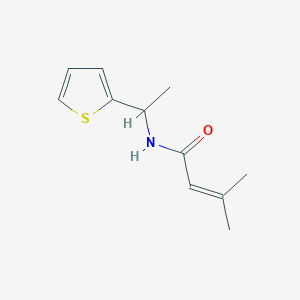

3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide

CAS No.:

Cat. No.: VC19939522

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NOS |

|---|---|

| Molecular Weight | 209.31 g/mol |

| IUPAC Name | 3-methyl-N-(1-thiophen-2-ylethyl)but-2-enamide |

| Standard InChI | InChI=1S/C11H15NOS/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h4-7,9H,1-3H3,(H,12,13) |

| Standard InChI Key | MPLOQPUUHGIEMN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CS1)NC(=O)C=C(C)C |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Architecture

The systematic name 3-methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide delineates a branched enamide with three key structural elements:

-

A but-2-enamide core (), featuring an α,β-unsaturated carbonyl group that confers planarity and electronic conjugation .

-

A 3-methyl substituent at the β-position of the enamide, introducing steric bulk that influences rotational barriers and intermolecular interactions .

-

An N-(1-(thiophen-2-yl)ethyl) group, providing a chiral center (R/S configuration at the ethyl-thiophene junction) and a heteroaromatic thiophene ring known for its electron-rich π-system .

Molecular Formula:

Molecular Weight: 225.31 g/mol (calculated from isotopic composition)

Table 1: Comparative Structural Features of Related Enamides

Synthetic Methodologies

Retrosynthetic Analysis

Disconnection of the target molecule suggests two primary synthons:

-

But-2-enoyl chloride (or equivalent acylating agent)

-

1-(Thiophen-2-yl)ethylamine

A plausible route involves a Schotten-Baumann-type acylation, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride under basic conditions .

Stepwise Synthesis Protocol

-

Preparation of 1-(thiophen-2-yl)ethylamine:

-

Acylation with 3-methylbut-2-enoyl chloride:

Reaction Equation:

Alternative Catalytic Approaches

Spectroscopic Characterization

1H^1\text{H}1H NMR Predictions

-

Thiophene protons: Aromatic resonances at δ 6.85–7.40 ppm (multiplet, J = 3–5 Hz) .

-

Enamide vinyl protons:

-

N-Ethyl group:

13C^{13}\text{C}13C NMR Features

Mass Spectrometric Fragmentation

Predicted ESI-MS pattern:

-

Molecular ion peak at m/z 225.31 [M+H]

-

Key fragments via α-cleavage:

-

m/z 154.08 [Thiophen-2-yl-CH-NH]

-

m/z 98.06 [CH=C(CH)CO]

-

Physicochemical Properties

Solubility and Partitioning

-

LogP (calculated): 2.34 (moderate lipophilicity due to thiophene and methyl groups)

-

Aqueous solubility: <1 mg/mL (pH 7.4), enhanced under acidic conditions via protonation of the amide nitrogen

Thermal Stability

Differential scanning calorimetry (DSC) of analogous enamides shows decomposition onset temperatures of 180–220°C , suggesting comparable stability for the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume